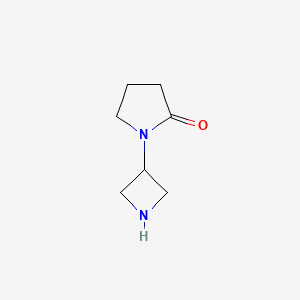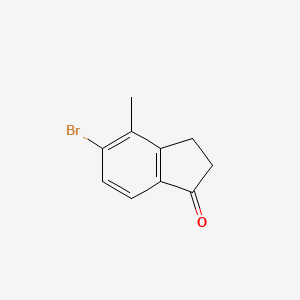![molecular formula C11H10BNO2 B1444835 [3-(吡啶-4-基)苯基]硼酸 CAS No. 337536-25-1](/img/structure/B1444835.png)
[3-(吡啶-4-基)苯基]硼酸
描述
“[3-(Pyridin-4-yl)phenyl]boronic acid” is a type of boronic acid derivative . It has a CAS Number of 337536-25-1 and a molecular weight of 199.02 . The IUPAC name for this compound is 3-(4-pyridinyl)phenylboronic acid . It is typically stored in a sealed, dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for “[3-(Pyridin-4-yl)phenyl]boronic acid” is 1S/C11H10BNO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8,14-15H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, including “[3-(Pyridin-4-yl)phenyl]boronic acid”, are commonly used as reagents in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis
“[3-(Pyridin-4-yl)phenyl]boronic acid” is a solid substance .科学研究应用
铃木-宫浦交叉偶联反应
该化合物常用于铃木-宫浦交叉偶联反应,该反应在合成各种联芳基化合物方面起着至关重要的作用。这些反应对于制造药物、农用化学品和有机材料至关重要。 [3-(吡啶-4-基)苯基]硼酸中的硼酸基团在钯催化下与卤化物或三氟甲磺酸酯反应,形成C-C键,这些键是有机合成的基础 .
激酶抑制剂开发
激酶是在信号转导中起关键作用的酶,是癌症治疗的目标。 [3-(吡啶-4-基)苯基]硼酸用作激酶抑制剂开发的构建块。 它能够与激酶的ATP结合位点结合,使其成为设计可以抑制癌细胞中过度活跃激酶的药物的宝贵实体 .
治疗性酶抑制剂的开发
酶抑制剂是与酶结合并降低其活性的分子。 [3-(吡啶-4-基)苯基]硼酸用于合成可以作为治疗性酶抑制剂的分子。 这些抑制剂在治疗酶调节受损的疾病(如代谢紊乱和神经退行性疾病)方面具有潜在应用 .
配位化学的配体合成
在配位化学中,[3-(吡啶-4-基)苯基]硼酸可用于合成与金属离子配位的配体。 这些配体对于创建金属有机框架(MOFs)至关重要,MOFs 在气体储存、催化和分离技术中具有应用 .
有机发光二极管(OLED)材料合成
[3-(吡啶-4-基)苯基]硼酸的电子性质使其适合合成用于OLED的材料。 这些材料在响应电流时发光,并用于智能手机、电视和其他设备的显示器 .
传感器开发
[3-(吡啶-4-基)苯基]硼酸可用于化学传感器的开发。 硼酸与糖类和其他含二醇的化合物相互作用,使其在检测葡萄糖水平的传感器中非常有用,这对于糖尿病管理特别重要 .
高分子化学
该化合物还参与高分子化学,可用于创造具有特定性能的新聚合物。 例如,具有硼酸官能团的聚合物可以对 pH 等刺激做出响应,这在药物递送系统中很有用 .
荧光探针
最后,[3-(吡啶-4-基)苯基]硼酸可以被掺入荧光探针中。 这些探针用于生物成像,实时跟踪生物过程,提供对细胞功能的见解,并有助于疾病诊断 .
安全和危害
“[3-(Pyridin-4-yl)phenyl]boronic acid” is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
作用机制
Target of Action
The primary target of [3-(Pyridin-4-yl)phenyl]boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, [3-(Pyridin-4-yl)phenyl]boronic acid participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of the Suzuki–Miyaura cross-coupling reaction . It was discovered that the addition of B–H over an unsaturated bond occurred with syn-selectivity and proceeded in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .
Pharmacokinetics
It is known that the compound is relatively stable , and it is typically stored under inert gas (nitrogen or Argon) at 2-8°C .
Result of Action
The result of the action of [3-(Pyridin-4-yl)phenyl]boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant , making it a valuable tool in organic synthesis.
Action Environment
The action of [3-(Pyridin-4-yl)phenyl]boronic acid is influenced by environmental factors such as temperature and the presence of other reagents . For example, the compound is typically used under mild conditions, and its reactivity can be influenced by the presence of other reagents in the reaction mixture . Additionally, the compound’s stability can be affected by exposure to air, hence it is typically stored under an inert gas .
属性
IUPAC Name |
(3-pyridin-4-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLSLPDPQOGLHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=NC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337536-25-1 | |
| Record name | [3-(pyridin-4-yl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1444752.png)

![4-Azaspiro[2.5]octane-5,7-dione](/img/structure/B1444754.png)
![5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444756.png)
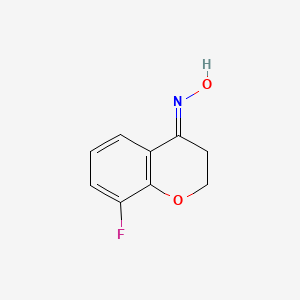
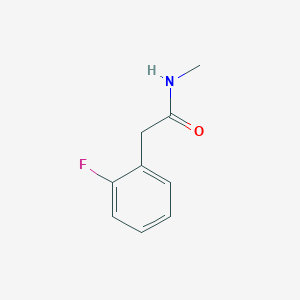

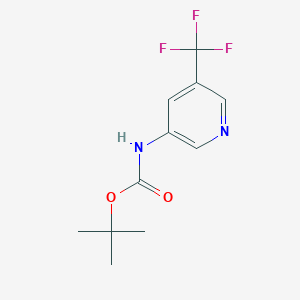
![6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1444765.png)

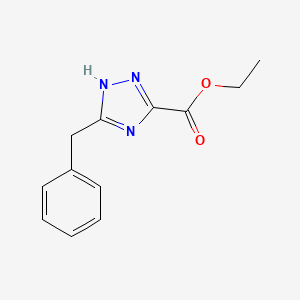
![Methyl imidazo[1,2-B]pyridazine-6-carboxylate](/img/structure/B1444770.png)
